4,6-dimethyl-2-oxo-N-(pyridin-2-ylmethyl)-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide
CAS No.:
Cat. No.: VC16320625
Molecular Formula: C19H23N3O3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3O3 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H23N3O3/c1-13-10-14(2)22(12-16-7-5-9-25-16)19(24)17(13)18(23)21-11-15-6-3-4-8-20-15/h3-4,6,8,10,16H,5,7,9,11-12H2,1-2H3,(H,21,23) |
| Standard InChI Key | MDDFKRIQKLXBAI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCC3=CC=CC=N3)C |
Introduction
4,6-Dimethyl-2-oxo-N-(pyridin-2-ylmethyl)-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents, due to its structural features that allow for interaction with biological targets. It is classified as both an amidine and a carboxamide, which are functional groups that contribute to its reactivity and biological activity.
Synthesis
The synthesis of 4,6-dimethyl-2-oxo-N-(pyridin-2-ylmethyl)-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide typically involves several steps, which may vary based on the availability of starting materials and desired yields. Techniques such as chromatography are often employed for purification at various stages to isolate the desired product effectively.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Studies on similar compounds suggest that dihydropyridines often act as calcium channel blockers or modulators in cardiovascular therapies, indicating potential applications for this compound in similar areas.
Comparison with Related Compounds
Other compounds in the dihydropyridine class, such as N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide, have been studied for their pharmacological properties and potential therapeutic uses . GSK503, another related compound, is known as a potent inhibitor of EZH2 methyltransferase .
Comparison Table:
| Compound Name | Molecular Weight | Potential Applications |
|---|---|---|
| 4,6-Dimethyl-2-oxo-N-(pyridin-2-ylmethyl)-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide | Not specified | Potential therapeutic agent, possibly in cardiovascular therapies |
| N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide | 576.8 g/mol | Potential therapeutic agent, possibly in various pharmacological applications |
| GSK503 | 526.7 g/mol | Inhibitor of EZH2 methyltransferase |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume